N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{[4-(morpholin-4-yl)thian-4-yl]methyl}ethanediamide
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Overview
Description
N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-{[4-(morpholin-4-yl)thian-4-yl]methyl}ethanediamide is a complex organic compound that features a benzodioxole ring, a morpholine ring, and a thian ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-{[4-(morpholin-4-yl)thian-4-yl]methyl}ethanediamide typically involves multiple steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.
Formation of the Morpholine Ring: The morpholine ring is usually synthesized by the reaction of diethanolamine with sulfuric acid.
Formation of the Thian Ring: The thian ring can be synthesized through the reaction of a suitable diene with sulfur.
Coupling Reactions: The final compound is formed by coupling the benzodioxole, morpholine, and thian rings through a series of amide bond formations.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction conditions, and continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring.
Reduction: Reduction reactions can occur at the amide bonds.
Substitution: The compound can undergo substitution reactions, particularly at the morpholine and thian rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions used. For example, oxidation of the benzodioxole ring can lead to the formation of quinones, while reduction of the amide bonds can lead to the formation of amines.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an anticancer agent.
Materials Science: The compound can be used in the development of new materials with unique properties, such as high thermal stability and conductivity.
Biological Research: The compound can be used as a probe to study various biological processes, particularly those involving amide bonds and ring structures.
Mechanism of Action
The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-{[4-(morpholin-4-yl)thian-4-yl]methyl}ethanediamide involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with proteins and enzymes that have binding sites for benzodioxole, morpholine, and thian rings.
Pathways Involved: The compound can modulate various biochemical pathways, particularly those involving oxidative stress and amide bond formation and cleavage.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine
- 3-(1,3-Benzodioxol-5-yl)-2-methylpropanoic acid
- (2E,4E)-Methyl 5-(benzo[d][1,3]dioxol-5-yl)penta-2,4-dienoate
Uniqueness
N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-{[4-(morpholin-4-yl)thian-4-yl]methyl}ethanediamide is unique due to its combination of benzodioxole, morpholine, and thian rings, which confer unique chemical and biological properties
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N'-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O5S/c24-18(21-12-15-1-2-16-17(11-15)28-14-27-16)19(25)22-13-20(3-9-29-10-4-20)23-5-7-26-8-6-23/h1-2,11H,3-10,12-14H2,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZJYVHHLJGZACG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1(CNC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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